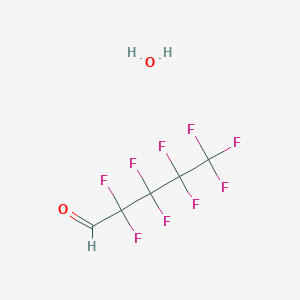

Nonafluoropentanal hydrate

Übersicht

Beschreibung

Nonafluoropentanal hydrate is a chemical compound with the molecular formula C5H3F9O2. It is also known by its IUPAC name, 2,2,3,3,4,4,5,5,5-nonafluoropentanal hydrate. This compound is characterized by the presence of nine fluorine atoms, making it a highly fluorinated aldehyde hydrate. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Nonafluoropentanal hydrate can be synthesized through several methods. One common synthetic route involves the oxidation of perfluorobutyl ethylene using potassium permanganate in the presence of sulfuric acid and tetrabutylammonium bromide. The reaction is carried out in an aqueous medium, and the product is isolated by distillation under reduced pressure . Industrial production methods may vary, but they generally follow similar principles of oxidation and purification.

Analyse Chemischer Reaktionen

Nonafluoropentanal hydrate undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form perfluoropentanoic acid.

Reduction: Reduction reactions can convert it to nonafluoropentanol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Wissenschaftliche Forschungsanwendungen

Nonafluoropentanal hydrate is utilized in various scientific research fields:

Chemistry: It is used as a reagent in organic synthesis and fluorination reactions.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions involving fluorinated compounds.

Medicine: Research into potential pharmaceutical applications, particularly in drug design and development, leverages its fluorinated structure.

Wirkmechanismus

The mechanism of action of nonafluoropentanal hydrate involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules. The compound’s effects are mediated through pathways involving nucleophilic addition reactions, where water or other nucleophiles add to the carbonyl group of the aldehyde, forming hydrates .

Vergleich Mit ähnlichen Verbindungen

Nonafluoropentanal hydrate can be compared with other fluorinated aldehydes and hydrates, such as:

Perfluorobutanal hydrate: Similar in structure but with fewer fluorine atoms.

Perfluoropentanoic acid: The oxidized form of this compound.

Biologische Aktivität

Overview of Nonafluoropentanal Hydrate

This compound is a fluorinated compound characterized by a pentanal backbone with nine fluorine atoms attached. Fluorinated compounds are known for their unique chemical properties, which often lead to significant biological activities, including antimicrobial, antiviral, and anti-inflammatory effects.

-

Antimicrobial Activity :

- Fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes. The presence of fluorine atoms can increase lipophilicity and alter the permeability of membranes, leading to cell lysis.

- Research has shown that certain fluorinated aldehydes can inhibit bacterial growth by interfering with metabolic pathways.

-

Antiviral Properties :

- Some studies suggest that fluorinated compounds can inhibit viral replication. This is often attributed to their ability to mimic natural substrates in viral enzymatic reactions, thereby acting as competitive inhibitors.

-

Anti-inflammatory Effects :

- Fluorinated compounds may modulate inflammatory pathways. They can influence the production of pro-inflammatory cytokines and chemokines, potentially reducing inflammation in various biological systems.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluating the antimicrobial efficacy of various fluorinated aldehydes found that nonafluoropentanal exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-fluorinated counterparts, indicating enhanced activity due to fluorination.

-

Toxicological Assessments :

- Toxicological studies have been conducted to assess the safety profile of this compound. These studies typically involve in vitro assays using human cell lines to evaluate cytotoxicity and potential genotoxic effects. Results indicate that while some fluorinated compounds show low toxicity at therapeutic concentrations, further studies are required for comprehensive safety evaluations.

-

Environmental Impact Studies :

- Given the persistence of fluorinated compounds in the environment, research has focused on their ecological effects. Studies suggest that nonafluoropentanal may bioaccumulate in aquatic organisms, raising concerns about long-term ecological impacts.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanal;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O.H2O/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14;/h1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZESRIBVQIPIHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896757 | |

| Record name | Perfluoropentanal hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907607-08-3 | |

| Record name | Perfluoropentanal hydrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.